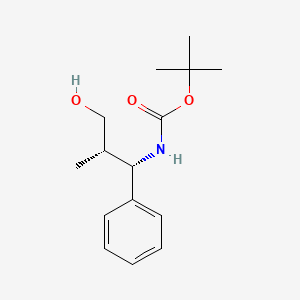

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.

Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: To reduce any intermediate compounds.

Chromatographic Purification: To separate and purify the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is widely used in scientific research, particularly in:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including HIV protease inhibitors.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

- (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane .

- (2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane .

Uniqueness

What sets (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol apart is its specific stereochemistry, which provides unique reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Biological Activity

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol, also known as a derivative related to cabazitaxel impurities, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 158830-39-8

Biological Activity Overview

The biological activity of this compound can be summarized based on various studies focusing on its interactions with specific biological targets and pathways.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to this compound exhibit inhibitory effects on HDAC enzymes, which play crucial roles in epigenetic regulation and cancer biology. For instance, azumamides, which share structural similarities, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM .

2. Antiviral Activity

Recent studies have explored the potential of ketone-based inhibitors targeting coronavirus proteases. While this compound itself was not the primary focus, related compounds have demonstrated significant antiviral properties against SARS-CoV proteases, suggesting a potential avenue for further investigation into this compound's efficacy against viral targets .

3. Cytotoxic Effects

Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects in various cancer cell lines. The structure-function relationship indicates that modifications in the amino acid side chains can significantly alter the compound's potency and selectivity towards different cancer types .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Azumamide A | HDAC1 | 14 | |

| Azumamide C | HDAC2 | 35 | |

| Azumamide E | HDAC3 | 67 | |

| PF-00835231 | SARS-CoV 3CLpro | 220 |

Study Insights

A study focusing on the synthesis and evaluation of azumamide analogs highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that the presence of specific functional groups significantly influenced the inhibitory effects on HDAC enzymes and other biological targets .

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXVUEQGJZPUQE-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.